Fmoc-Lys(FOR)-OH
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Overview
Description
Fmoc-Lys-OH is a derivative of the amino acid lysine, with the Fmoc (Fluorenylmethyloxycarbonyl) group serving as a protective group . It is used in peptide synthesis, particularly in Fmoc solid-phase peptide synthesis . The Fmoc group is acid-labile, meaning it can be removed under acidic conditions .
Synthesis Analysis
The synthesis of Fmoc-Lys derivatives typically involves the condensation of the appropriate acid with N-hydroxysuccinimide in the presence of N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester .Chemical Reactions Analysis
Fmoc-Lys-OH is used in Fmoc solid-phase peptide synthesis . The Fmoc group can be removed under acidic conditions, allowing the lysine residue to participate in peptide bond formation .Scientific Research Applications
Biomedical Applications
Fmoc-functionalized amino acids, including Fmoc-Lys(FOR)-OH derivatives, are integral in the development of supramolecular hydrogels. These gels are renowned for their biocompatible and biodegradable properties, making them invaluable in the biomedical field. For instance, supramolecular gels incorporating Fmoc-Lys(FOR)-OH structures exhibit antimicrobial properties, especially when colloidal and ionic silver mixtures are incorporated. These gels have been extensively characterized using a range of techniques including Fourier-Transform Infrared, UV-vis, and fluorescence spectroscopic techniques, dynamic light scattering, and scanning electron microscopy, highlighting their potential in biomedical applications (Croitoriu et al., 2021).
Peptide Synthesis and Structural Characterization
Fmoc-Lys(FOR)-OH derivatives play a crucial role in the synthesis and structural characterization of peptides. The challenges in synthesizing polypeptides, such as low yield and difficulty in purification, are being addressed by improving synthetic methods using compounds like Fmoc-Lys(FOR)-OH. Studies have explored the use of these derivatives in creating complex peptide structures, providing experimental bases and theoretical references for amino protection reactions and polypeptide synthesis, vital for understanding physiological processes and disease prevention and treatment (Zhao Yi-nan & Melanie Key, 2013).
Innovative Synthetic Methods
Innovative synthetic methods utilizing Fmoc-Lys(FOR)-OH derivatives are continually being developed to enhance peptide synthesis. For instance, azido-protected Fmoc–Lys–OH derivatives have been synthesized and introduced to peptides, demonstrating the versatility and potential of these compounds in creating intricate peptide structures without significant side reactions. Such developments are pivotal in expanding the boundaries of peptide synthesis and its applications in various scientific fields (Katayama et al., 2008).
Safety And Hazards
Future Directions
Fmoc-protected amino acids like Fmoc-Lys-OH are gaining popularity in solid-phase peptide synthesis (SPPS), particularly in the development of hydrogels for biological, biomedical, and biotechnological applications . Future research may focus on improving the properties of these hydrogels, as well as exploring new applications for Fmoc-protected amino acids in peptide synthesis .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-formamidohexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c25-14-23-12-6-5-11-20(21(26)27)24-22(28)29-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19-20H,5-6,11-13H2,(H,23,25)(H,24,28)(H,26,27)/t20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWAZAXPESSBGE-FQEVSTJZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(FOR)-OH |
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